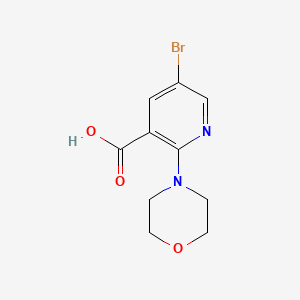

5-Bromo-2-morpholinonicotinic acid

Description

5-Bromo-2-morpholinonicotinic acid (CAS: 1017783-03-7) is a nicotinic acid derivative featuring a bromine atom at the 5-position and a morpholine ring at the 2-position of the pyridine backbone. Its molecular formula is C₁₀H₁₁BrN₂O₃, with a molecular weight of 295.11 g/mol. This compound is primarily used in scientific research and development, particularly in medicinal chemistry and agrochemical synthesis, due to its structural versatility . It is commercially available in quantities ranging from 250 mg to 5 g, with a typical purity of 97% .

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXSSEQZMXBAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649786 | |

| Record name | 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017783-03-7 | |

| Record name | 5-Bromo-2-(4-morpholinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017783-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(morpholin-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-morpholinonicotinic acid typically involves the reaction of 5-bromo-2-fluoronicotinic acid with morpholine. The reaction is carried out in dimethyl sulfoxide (DMSO) at room temperature with potassium carbonate as a base . The reaction mixture is stirred for a few hours, followed by acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-morpholinonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation and Reduction Reactions: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinic acid derivatives .

Scientific Research Applications

5-Bromo-2-morpholinonicotinic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-morpholinonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Commercial Availability and Pricing

Table 2: Commercial Comparison (1g Scale)

The higher price of this compound compared to simpler analogs (e.g., 4-(6-chloropyrimidin-4-yl)morpholine) reflects its complex synthesis and niche applications in drug development .

Biological Activity

5-Bromo-2-morpholinonicotinic acid (C10H11BrN2O3) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound features a morpholine ring, which enhances its solubility and biological activity. The synthesis typically involves the reaction of 5-bromo-2-fluoronicotinic acid with morpholine in dimethyl sulfoxide (DMSO), using potassium carbonate as a base. This reaction is conducted at room temperature, allowing for the formation of the desired product with good yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the morpholine ring plays a crucial role in enhancing binding affinity and modulating the activity of these targets. The compound has been shown to participate in various chemical reactions, including substitution reactions, which can lead to the formation of biologically active derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have suggested potential antimicrobial effects, making it a candidate for further investigation in treating infections.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be useful in various therapeutic contexts.

- Anticancer Activity : Preliminary studies indicate that it may have anticancer properties, although detailed investigations are required to elucidate its efficacy and mechanisms.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C10H11BrN2O3 |

| Molecular Weight | 287.11 g/mol |

| Synthesis Method | Reaction with 5-bromo-2-fluoronicotinic acid |

| Biological Activities | Antimicrobial, enzyme inhibition, anticancer |

Case Studies and Research Findings

- Antimicrobial Studies : A recent study tested the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition Research : In vitro assays demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways related to cancer proliferation. This inhibition was dose-dependent, highlighting its potential as a therapeutic agent in oncology.

- Anticancer Investigations : A study focused on the compound's effects on cancer cell lines showed that it induced apoptosis in treated cells. The mechanism was linked to the modulation of specific signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.